molecular formula C12H20BNO2S B8316800 (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid

(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No.: B8316800
M. Wt: 253.17 g/mol
InChI Key: KFBPICRNOVTCRT-UHFFFAOYSA-N
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Description

(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thienyl ring, which is further substituted with a cyclohexylmethylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include boronic esters, boranes, and substituted thienyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.

Scientific Research Applications

(5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The compound’s ability to interact with specific molecular pathways is being explored for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids and boronate esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and overall structure.

Uniqueness

What sets (5-(((Cyclohexylmethyl)amino)methyl)thiophen-2-yl)boronic acid apart is its unique combination of a thienyl ring and a cyclohexylmethylamino group. This structure imparts distinct chemical properties and reactivity, making it a versatile reagent in various applications .

Properties

Molecular Formula

C12H20BNO2S

Molecular Weight

253.17 g/mol

IUPAC Name

[5-[(cyclohexylmethylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C12H20BNO2S/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h6-7,10,14-16H,1-5,8-9H2

InChI Key

KFBPICRNOVTCRT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCC2CCCCC2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), (cyclohexylmethyl)amine (37 mg, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 30 mg of crude (5-{[(cyclohexylmethyl)amino]methyl}-2-thienyl)boronic acid. The crude (5-{[(cyclohexylmethyl)amino]methyl}-2-thienyl)boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (65 mg, 0.157 mmol), K2CO3 (130 mg, 0.942 mmol), and tetrakis(triphenylphosphine)palladium(0) (9 mg, 0.0079 mmol). The crude product was purified once on an Agilent MDAP using the procedure shown in preparation of 5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide. The purified product was washed with a 20:4:1 mixture of hexanes/EtOAc/MeOH (2.5 mL), taken up in EtOAc (2 mL) and washed with saturated K2CO3 (1 mL). The organic layer was concentrated to give 4.7 mg of the title compound (6%).
Name
5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
37 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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